molecular formula C15H24N4O2S B6435122 N-methyl-N-(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide CAS No. 2549049-62-7

N-methyl-N-(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide

Cat. No.: B6435122
CAS No.: 2549049-62-7
M. Wt: 324.4 g/mol
InChI Key: OMYDHKMMEZCREN-UHFFFAOYSA-N
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Description

N-methyl-N-(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide is a useful research compound. Its molecular formula is C15H24N4O2S and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.16199719 g/mol and the complexity rating of the compound is 484. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for cancer therapy .

Mode of Action

This compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in the inhibition of downstream signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . Normally, the binding of growth factors to tyrosine receptor kinases at the cell surface leads to the activation of PI3K, which produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3). This binds to PKB, promoting its activation . Activated PKB then phosphorylates several enzyme or transcription factor substrates, promoting proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival . By inhibiting PKB, this compound disrupts these downstream effects .

Pharmacokinetics

The compound has been identified as a potent and orally bioavailable inhibitor of PKB . Compounds containing similar structures underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability

Result of Action

By inhibiting PKB, this compound can modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that it could have potential as an antitumor agent .

Properties

IUPAC Name

N-methyl-N-[1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2S/c1-11-16-14-6-4-5-13(14)15(17-11)19-9-7-12(8-10-19)18(2)22(3,20)21/h12H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYDHKMMEZCREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CCC(CC3)N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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